![molecular formula C12H14O5 B594828 Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate CAS No. 1225553-37-6](/img/structure/B594828.png)
Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate
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Overview
Description
Scientific Research Applications
Catalysis and Transesterification : À. Pericas, A. Shafir, and A. Vallribera (2008) discussed the use of zinc(II) oxide as an efficient catalyst for the selective transesterification of β-ketoesters, including Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate, yielding good to excellent yields (Pericas, Shafir, & Vallribera, 2008).
Photochemical Reactions : M. Saito et al. (1998) studied the solvent-dependent photochemical reactions of methyl 3-(2-alkylphenyl)-2,2-dimethyl-3-oxopropanoates, showing different products formed under varying conditions, indicating potential applications in photochemistry and organic synthesis (Saito et al., 1998).
Pharmaceutical Applications : A. Kucerovy et al. (1997) detailed the efficient large-scale synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound designed for the treatment of hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).
Fullerene Conjugation : S. A. Torosyan et al. (2015) synthesized a conjugate of fullerene C60 with methyl 3-oxo-3-(2,4,6-trimethoxyphenyl)propanoate, exploring its redox properties for potential applications in materials science (Torosyan et al., 2015).
Synthesis of Heterocycles : N. Pokhodylo, V. Matiichuk, and N. D. Obushak (2010) used methyl 3-cyclopropyl-3-oxopropanoate in the synthesis of various heterocycles, demonstrating its utility in organic synthesis (Pokhodylo, Matiichuk, & Obushak, 2010).
Chemical Synthesis and Biological Evaluation : Qadeer Ghulam et al. (2007) synthesized and evaluated 3,5-Dimethoxyhomophthalic acid, a compound related to this compound, for its biological properties (Ghulam, Nasim, & Fan, 2007).
Cytotoxic Activity of Metal Complexes : A. Aboelmagd et al. (2021) synthesized metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, a related compound, and tested their cytotoxic activities as potential CDK8 kinase inhibitors (Aboelmagd et al., 2021).
Safety and Hazards
Mechanism of Action
- Indole derivatives can modulate various pathways. For instance:
Mode of Action
properties
IUPAC Name |
methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-8-4-5-11(16-2)9(6-8)10(13)7-12(14)17-3/h4-6H,7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSWSBDPGZVKSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724407 |
Source
|
Record name | Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1225553-37-6 |
Source
|
Record name | Methyl 3-(2,5-dimethoxyphenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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